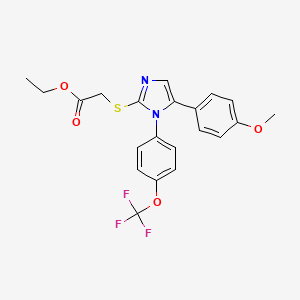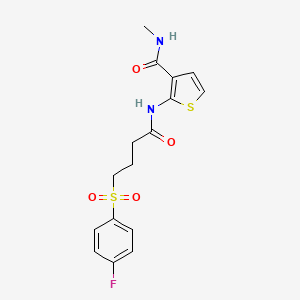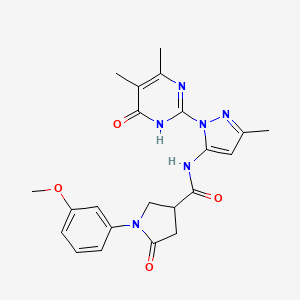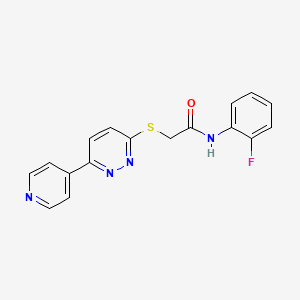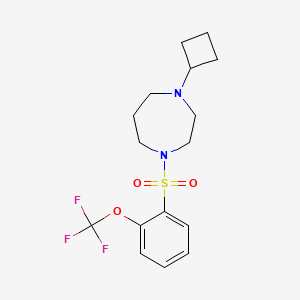![molecular formula C26H23NO6 B2718173 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929390-81-8](/img/structure/B2718173.png)
3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative with the molecular formula C26H23NO6. It is a complex organic compound that belongs to the class of amides .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature . They were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Development of Novel Compounds with Anti-inflammatory and Analgesic Properties : A study by Abu-Hashem et al. (2020) synthesized novel benzodifuranyl compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. Although not directly mentioning "3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide," this research exemplifies the process of creating and testing benzofuran derivatives for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant and Antibacterial Activities : Yakan et al. (2020) focused on synthesizing novel benzamide compounds from 2,3-dimethoxybenzoic acid, exploring their in vitro antioxidant and antibacterial activities. This research points to the potential for structurally similar compounds, such as "this compound," to possess valuable biological properties (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).
Synthesis of Cyclic Dipeptidyl Ureas : The creation of cyclic dipeptidyl ureas, as detailed by Sañudo et al. (2006), through the Ugi reaction demonstrates the versatility of benzofuran and benzamide derivatives in synthesizing complex molecules with potential biological significance. This methodological approach could be relevant for synthesizing or modifying compounds similar to "this compound" (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Novel Syntheses and Applications
Advances in Marine-sourced Compound Synthesis : The work by Joshi and Dodge (2021) on the efficient synthesis of marine-sourced antibacterial compounds showcases the importance of innovative synthesis techniques. Such methods could be applied to enhance the production and study of "this compound" and similar compounds (Joshi & Dodge, 2021).
Selective Histone Deacetylase 6 Inhibitors : A study by Lee et al. (2018) identified compounds with selective inhibitory activity against histone deacetylase 6 (HDAC6), which can decrease phosphorylation and aggregation of tau proteins, suggesting a therapeutic potential for Alzheimer's disease. This highlights a pharmacological application avenue for structurally related compounds, including "this compound" (Lee et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-11-8-18(27-26(29)17-7-12-21(31-3)23(13-17)32-4)14-22(20)33-25(15)24(28)16-5-9-19(30-2)10-6-16/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYLOPSTHKYRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
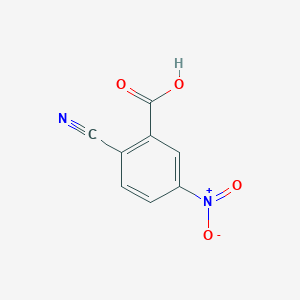
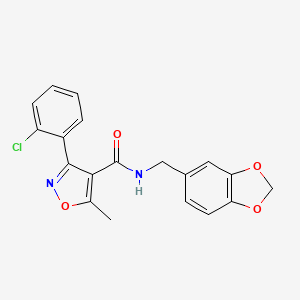
![3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2718093.png)
![N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2718094.png)
![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)
![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)

